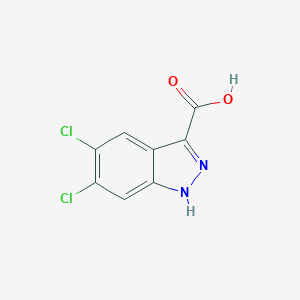

5,6-Dichloro-1H-indazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dichloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2 . It is used for research and development purposes .

Synthesis Analysis

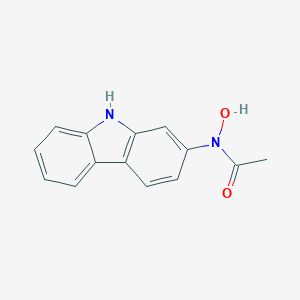

The synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid and its derivatives has been reported in various studies . For instance, one study reported the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1H-indazole-3-carboxylic acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

5,6-Dichloro-1H-indazole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 231.04 . The InChI code for this compound is 1S/C8H4Cl2N2O2/c9-4-1-3-6 (2-5 (4)10)11-12-7 (3)8 (13)14/h1-2H, (H,11,12) (H,13,14) .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structure of derivatives similar to 5,6-Dichloro-1H-indazole-3-carboxylic acid has been studied, revealing that these compounds can form triclinic space groups and are expected to have stabilized crystal forms with better bioactivity and therapeutic activity due to their crystalline polymorphs. Such studies are essential for understanding the physical properties of compounds and their potential applications in drug development (Hu Yong-zhou, 2008).

Chemical Synthesis and Modification

Research into the synthesis and modification of indazole derivatives, including those related to 5,6-Dichloro-1H-indazole-3-carboxylic acid, has led to the development of various processes. These include the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which have shown significant antimicrobial and analgesic activities, indicating the potential for these compounds in medicinal chemistry (N. Jayanna et al., 2013).

Catalytic Activity and Photoluminescence

The development of new families of coordination polymers based on indazole carboxylic acids has been reported. These studies focus on the improved catalytic activity and photoluminescence properties of such compounds, indicating their utility in catalysis and materials science (Huarui Wang et al., 2016).

Male Contraception

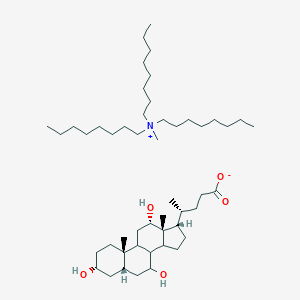

Research has also explored the use of indazole carboxylic acids in the development of oral contraceptives for men. Compounds based on the core structure of lonidamine have shown efficacy in causing germ cell loss from the seminiferous epithelium without affecting the hypothalamus-pituitary-testicular axis, suggesting their potential as safe and reversible male contraceptives (C. Cheng et al., 2002).

Improved Synthetic Processes

Efforts to improve the synthetic processes of 1H-indazole-3-carboxylic acid, a compound related to 5,6-Dichloro-1H-indazole-3-carboxylic acid, have been made to facilitate its industrial manufacture. These improvements focus on lowering costs and simplifying operations, which is crucial for the large-scale production of these compounds (Rao Er-chang, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

5,6-dichloro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPONGTCXWARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646679 |

Source

|

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124459-91-2 |

Source

|

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)

![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)